1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one
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Overview
Description
1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one is a complex organic compound featuring a piperazine ring substituted with a pyrimidine moiety and a butanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one typically involves multiple steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Substitution on the Piperazine Ring: The piperazine ring is then functionalized with the pyrimidine derivative using nucleophilic substitution reactions.
Attachment of the Butanone Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)ethan-1-one
- 1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)propan-1-one
Uniqueness
1-(4-{4-[(4-Methoxyphenyl)amino]-6-methylpyrimidin-2-YL}piperazin-1-YL)butan-1-one is unique due to its specific substitution pattern and the presence of the butanone group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C20H27N5O2 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C20H27N5O2/c1-4-5-19(26)24-10-12-25(13-11-24)20-21-15(2)14-18(23-20)22-16-6-8-17(27-3)9-7-16/h6-9,14H,4-5,10-13H2,1-3H3,(H,21,22,23) |
InChI Key |
OKQFUTPBKNQDLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NC3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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